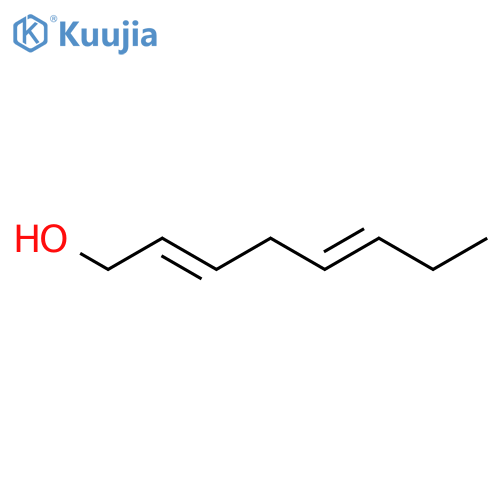Cas no 67548-36-1 ((2E,5Z)-2,5-Octadien-1-ol)

(2E,5Z)-2,5-Octadien-1-ol structure
商品名:(2E,5Z)-2,5-Octadien-1-ol
(2E,5Z)-2,5-Octadien-1-ol 化学的及び物理的性質
名前と識別子
-
- (2E,5Z)-form-2,5-Octadien-1-ol
- octa-2,5-dien-1-ol
- SCHEMBL3406062
- (2e,5z)-2,5-octadien-1-ol
- 67548-36-1
- (2E,5Z)-2,5-Octadien-1-ol
-
- インチ: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6-
- InChIKey: INXWZSVGTHMNEU-FDTUMDBZSA-N
- ほほえんだ: CC\C=C\C\C=C/CO
計算された属性
- せいみつぶんしりょう: 126.104465066Da
- どういたいしつりょう: 126.104465066Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 92.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(2E,5Z)-2,5-Octadien-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O296730-50g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 50g |
$ 180.00 | 2022-06-03 | ||
| TRC | O296730-250g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 250g |
$965.00 | 2023-05-17 | ||
| TRC | O296730-500000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 500g |
$1654.00 | 2023-05-17 | ||
| TRC | O296730-100000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 100g |
$402.00 | 2023-05-17 | ||
| TRC | O296730-100g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 100g |
$ 330.00 | 2022-06-03 | ||
| TRC | O296730-2.5g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 2.5g |
$ 4500.00 | 2023-09-06 | ||
| TRC | O296730-500g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 500g |
$ 1370.00 | 2022-06-03 | ||
| TRC | O296730-50000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 50g |
$219.00 | 2023-05-17 |
(2E,5Z)-2,5-Octadien-1-ol 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
67548-36-1 ((2E,5Z)-2,5-Octadien-1-ol) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
